3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3,8-dibromo-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOBYRIEVQZDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674754 | |
| Record name | 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-58-1 | |
| Record name | 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Details |
|---|---|
| Brominating Agents | Bromine (Br₂) or N-bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM), chloroform, or acetic acid |
| Temperature | 0°C to room temperature (20–25°C) |
| Reaction Time | 6–24 hours, monitored by TLC or HPLC |
| Workup | Quenching with aqueous Na₂S₂O₃, extraction with DCM, solvent removal |
| Yield | 65–85% after purification |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance safety and efficiency. Microreactor technology minimizes exothermic risks associated with bromine use and improves mixing uniformity.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆Br₂N₂ |
| Molecular Weight | 289.95 g/mol |
| CAS Number | 1072944-58-1 |
| Appearance | Off-white crystalline solid |
| Melting Point | 142–145°C |
- ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃), 7.25 (d, 1H), 7.85 (s, 1H), 8.10 (d, 1H).
- LC-MS : m/z 289.95 [M+H]⁺.
Applications and Derivatives
The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for pharmaceutical research.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The C3 and C8 bromine atoms undergo substitution reactions with nucleophiles under controlled conditions. Key findings include:
Reaction with amines
-
Morpholine (6 equivalents) in DMF at 120°C for 12 hours yields 3-morpholino-8-bromo-6-methylimidazo[1,2-a]pyridine (72% yield) .
-
Piperidine substitutes selectively at the C3 position under similar conditions (68% yield) .
Table 1: SNAr Reactions with Amines
| Nucleophile | Temperature (°C) | Solvent | Yield (%) | Product |
|---|---|---|---|---|
| Morpholine | 120 | DMF | 72 | 3-Morpholino-8-bromo-6-methyl-IP* |
| Piperidine | 120 | DMF | 68 | 3-Piperidino-8-bromo-6-methyl-IP |
| Aniline | 100 | Toluene | 41 | 3-Anilino-8-bromo-6-methyl-IP |
*IP = imidazo[1,2-a]pyridine
Mechanistic Notes :
-
Bromine at C3 is more reactive due to resonance stabilization of the intermediate Meisenheimer complex .
-
Steric hindrance from the C6 methyl group slows substitution at C8 .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reaction with phenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C produces 3-phenyl-8-bromo-6-methylimidazo[1,2-a]pyridine (85% yield) .
-
Sequential coupling (C3 first, then C8) enables synthesis of disubstituted derivatives .
Table 2: Cross-Coupling Examples
| Partner | Catalyst | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 90°C, 12 h | 85 | 3-Phenyl-8-bromo-6-methyl-IP |
| 4-Pyridylboronate | Pd(OAc)₂/XPhos | Microwave, 110°C | 78 | 3-(4-Pyridyl)-8-bromo-6-methyl-IP |
Amidation and Carboxamide Formation
The C3 bromine can be replaced by carboxamide groups:
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Reaction with 2,4-difluoroaniline using EDCI/HOBt in CH₂Cl₂ yields N-(2,4-difluorophenyl)-3-carboxamide-8-bromo-6-methyl-IP (68% yield) .
-
Microwave-assisted coupling reduces reaction time to 30 minutes with comparable yields .
Key Data :
-
Carboxamide derivatives show enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF).
Reduction Reactions
Controlled reduction of the imidazo[1,2-a]pyridine core:
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Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol reduces the ring system to a dihydro derivative (selectivity >90% at 25°C) .
-
NaBH₄/I₂ : Selective reduction of the pyridine ring occurs without affecting bromine substituents.
Halogen Exchange
Oxidation
Mechanistic and Practical Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may promote side reactions in cross-coupling .
-
Monitoring : Reaction progress is tracked via TLC (Rf shift from 0.7 to 0.4 in ethyl acetate/hexane) or LC-MS .
-
Byproducts : Debromination (<5%) occurs under prolonged heating in basic conditions.
Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, including 3,8-dibromo-6-methylimidazo[1,2-a]pyridine, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain derivatives exhibit potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) . The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.03 to 5.0 μM against Mtb strains .
Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine . Several studies have reported that imidazo[1,2-a]pyridine derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory effects .
Case Study 1: Anti-TB Activity
A study by Moraski et al. highlighted the anti-TB efficacy of various imidazo[1,2-a]pyridine derivatives. Among these, specific compounds demonstrated remarkable potency against both replicating and non-replicating forms of Mtb with MICs ranging from 0.07 to 0.14 μM for extensively drug-resistant strains . This research underscores the potential for developing new anti-TB therapies based on imidazo[1,2-a]pyridine scaffolds.
Case Study 2: Cholinesterase Inhibition
In a separate investigation focused on cholinesterase inhibition, a series of new derivatives were synthesized and tested for their AChE and BChE inhibitory activities using Ellman's colorimetric assay. The results indicated that certain modifications to the imidazo[1,2-a]pyridine structure significantly enhanced their inhibitory potency . This finding suggests that structural optimization can lead to more effective treatments for cognitive disorders.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the methyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
Key Observations :
- Halogen Position and Reactivity : Bromine at positions 3 and 8 (target compound) enhances electrophilicity compared to 6,8-dibromo analogs, making it more reactive in Suzuki-Miyaura cross-coupling reactions .
- Solubility : Methyl groups (e.g., at position 6) marginally improve lipophilicity, whereas HCl salts (e.g., 957120-41-1) enhance aqueous solubility .
- Steric Effects : Additional methyl groups (e.g., 362525-66-4) hinder reactivity at the imidazo[1,2-a]pyridine core, limiting derivatization options .
Pharmacological and Physicochemical Properties
- Lipophilicity: The bromine atoms and methyl group in the target compound confer higher logP (~2.8) compared to dichloro (logP ~1.9) or non-halogenated analogs, enhancing blood-brain barrier permeability .
- Thermal Stability : Brominated derivatives exhibit higher melting points (e.g., 200–220°C) than chlorinated analogs due to stronger intermolecular halogen interactions .
Biological Activity
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by two bromine atoms and a methyl group, contributes to its distinct chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, biochemical properties, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in medicinal chemistry and biological research. The compound has shown potential in several areas:
- Antimicrobial Activity : It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. The minimum inhibitory concentration (MIC) for these pathogens has been reported to be as low as 0.07 μM, indicating strong efficacy .
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the modulation of metabolic pathways .
- Cell Signaling Modulation : It influences cell signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit various kinases involved in cellular signaling pathways. This inhibition alters the phosphorylation states of downstream targets, impacting cellular functions .
- Gene Expression Modulation : It can interact with transcription factors to influence gene expression related to oxidative stress responses and other cellular processes .
This compound displays several biochemical properties that enhance its biological activity:
| Property | Description |
|---|---|
| Stability | Remains stable under standard laboratory conditions but may degrade over time. |
| Interaction with Enzymes | Modulates the activity of cytochrome P450 enzymes and other proteins. |
| Cellular Effects | Alters cellular metabolism and signaling pathways, impacting overall cell function. |
Research Findings
Recent studies have highlighted the promising applications of this compound in drug development:
- Anti-Tuberculosis Research : Various analogues have been synthesized based on this compound's structure. For example, modifications have led to compounds with MIC values as low as 0.003 μM against Mycobacterium tuberculosis . These findings underscore the potential for developing new anti-TB agents.
- Cytotoxicity Studies : In vitro studies have demonstrated that many derivatives exhibit non-cytotoxic effects against various cell lines (e.g., VERO, Hela), suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives in combating resistant strains of bacteria:
-
Study on MDR-TB Compounds :
- A series of imidazo[1,2-a]pyridine derivatives were tested against MDR-TB.
- Results showed that certain modifications significantly enhanced potency while maintaining low cytotoxicity levels.
- Structural Modifications Impacting Activity :
Q & A
Q. What are the common synthetic routes for preparing 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine?
A general approach involves condensation reactions between halogenated pyridine derivatives and functionalized imidazoles. For example:
- Method A : React 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃, yielding brominated imidazo[1,2-a]pyridines (65% yield) .
- Method B : Use In(OTf)₃ as a catalyst for rapid cyclization of β-carboline intermediates with halogenated aldehydes, enabling regioselective bromination at the 3- and 8-positions .
- Method C : Halogenate pre-formed imidazo[1,2-a]pyridine scaffolds using NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–25°C) .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Key Advantage |
|---|---|---|---|
| A | NaHCO₃/EtOH | 65 | Scalable, mild conditions |
| B | In(OTf)₃/DCM | 70–85 | High regioselectivity |
| C | NBS/DMF | 50–60 | Late-stage functionalization |
Q. How can spectroscopic methods confirm the structure of this compound?
- ¹H/¹³C-NMR :
- Aromatic protons appear as doublets in δ 7.2–8.5 ppm (J = 8–10 Hz), with deshielding observed for brominated positions. Methyl groups resonate as singlets near δ 2.5–3.0 ppm .
- ¹³C signals for Br-substituted carbons are typically downfield (δ 120–135 ppm), while methyl carbons appear at δ 18–22 ppm .
- X-ray Crystallography :
Q. What biological assays are suitable for preliminary evaluation of this compound?
- Antimicrobial Activity : Microbroth dilution assays (MIC determination) against Mycobacterium tuberculosis or Gram-negative pathogens .
- Anti-inflammatory Testing : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ values) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, A549) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or side products?
- Temperature Control : Lowering reaction temperatures (e.g., 0°C) minimizes decomposition of sensitive intermediates, such as β-carboline precursors .
- Catalyst Screening : Test Lewis acids (e.g., In(OTf)₃ vs. Sc(OTf)₃) to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, reducing dimerization side reactions .
Note : Contradictory yield data may arise from trace moisture or oxygen sensitivity; use Schlenk-line techniques for air-sensitive steps .
Q. How do intermolecular interactions influence crystallographic packing and solubility?
- π-π Stacking : The planar imidazo[1,2-a]pyridine core facilitates face-to-face stacking (3.5–4.0 Å spacing), which can reduce solubility in non-polar solvents .
- Halogen Bonds : Bromine atoms participate in C–Br⋯N interactions (≈3.2 Å), stabilizing polymorphs with distinct dissolution profiles .
- Mitigation Strategy : Introduce solubilizing groups (e.g., PEG chains, carboxylates) at the 2-position without disrupting pharmacological activity .
Q. How can structure-activity relationships (SAR) guide derivative design for specific targets?
- Antimycobacterial Derivatives : Replace bromine with electron-withdrawing groups (e.g., -NO₂) at the 8-position to enhance membrane permeability .
- Anti-fibrotic Agents : Incorporate amide/cinnamamide hybrids at the 3-position to modulate autotaxin (ATX) inhibition (IC₅₀ < 100 nM) .
- Fluorescent Probes : Attach benzo[c][1,2,5]oxadiazole moieties for real-time tracking of peripheral benzodiazepine receptors .
Table 2 : SAR Insights for Key Modifications
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 3 | Amide/cinnamamide | Enhanced ATX inhibition | |
| 8 | -NO₂ substitution | Improved antimycobacterial activity | |
| 2 | PEGylation | Increased aqueous solubility |
Q. How can conflicting spectral or crystallographic data be resolved?
- Case Study : Discrepancies in ¹³C-NMR signals may arise from dynamic proton exchange. Use low-temperature NMR (e.g., –40°C in CD₂Cl₂) to "freeze" conformers .
- X-ray Refinement : Apply Hirshfeld surface analysis to distinguish disorder from genuine polymorphism .
- Validation : Cross-check with HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
